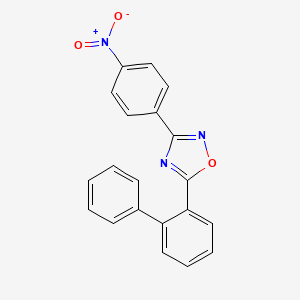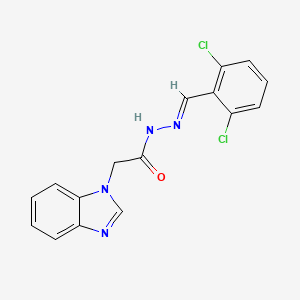
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in scientific research, particularly in the field of biochemistry and pharmacology.
Mécanisme D'action
More research is needed to fully understand the mechanism of action of this compound.
3. Formulation development: Research is needed to develop formulations of this compound that can improve its solubility and bioavailability.
4. Combination therapy: Studies are needed to determine the potential of this compound in combination with other therapeutic agents.
5. Target identification: Studies are needed to identify the specific targets of this compound and its potential in the treatment of various diseases.
Conclusion:
In conclusion, 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in various scientific studies. This compound has potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. However, further research is needed to fully understand its pharmacological effects and potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has been shown to have high potency against various diseases, making it a potential therapeutic agent.
2. Low toxicity: this compound has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments.
3. Easy synthesis: The synthesis of this compound is relatively easy and can be carried out in a laboratory setting.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to administer in vivo.
2. Lack of clinical trials: Despite promising results in preclinical studies, this compound has not yet been tested in clinical trials, making it difficult to assess its potential as a therapeutic agent.
3. Limited research: There is a limited amount of research on this compound, which makes it difficult to fully understand its pharmacological effects.
Orientations Futures
There are several future directions for research on 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. Some of these directions include:
1. Clinical trials: Further studies are needed to determine the safety and efficacy of this compound in humans.
2.
Méthodes De Synthèse
The synthesis of 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-biphenylcarboxylic acid hydrazide and 4-nitrobenzoyl chloride in the presence of a base catalyst. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been widely used in scientific research, particularly in the field of biochemistry and pharmacology. This compound has shown promising results in various studies, including:
1. Anticancer activity: this compound has shown significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells.
2. Anti-inflammatory activity: This compound has shown anti-inflammatory activity in various animal models, making it a potential therapeutic agent for inflammatory diseases.
3. Antimicrobial activity: this compound has shown antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
3-(4-nitrophenyl)-5-(2-phenylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-23(25)16-12-10-15(11-13-16)19-21-20(26-22-19)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDDMSDNOPZLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)




![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)

![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)



![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)
